molecular formula C5H8O5 B1208788 Citramalic acid CAS No. 597-44-4

Citramalic acid

Cat. No.: B1208788
CAS No.: 597-44-4
M. Wt: 148.11 g/mol
InChI Key: XFTRTWQBIOMVPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Citramalic acid (2-Hydroxy-2-methylsuccinic acid) is a chiral 2-hydroxydicarboxylic acid with significant relevance across multiple research fields. It exists as two enantiomers, (R)-(−)-citramalic acid and (S)-(+)-citramalic acid, with the R-isomer being the more biologically relevant form found in nature, first isolated from apple peel . In Materials Science , this compound serves as a key bio-sourced building block for sustainable polymers. Its chiral structure, featuring methyl and hydroxyl side groups, is instrumental in designing fully biomass-derived polyesters. These polymers exhibit a compelling combination of toughness, chemical recyclability under mild conditions, and soil degradability, supporting the development of closed-loop material cycles for packaging and biomedical applications . In Industrial Biotechnology , this compound is a pivotal intermediate in bio-based production pathways. It can be efficiently produced in engineered E. coli strains through the condensation of pyruvate and acetyl-CoA, catalyzed by citramalate synthase (CimA) . It serves as a precursor for valuable chemicals like methacrylic acid, a key monomer for plastics such as Plexiglas . In Plant & Soil Science , this compound has been identified as a component of sugar beet root exudates, where its secretion is enhanced under phosphorus deficiency. It demonstrates a significant ability to solubilize soil phosphorus, suggesting a vital biological function in plant nutrient acquisition . In Biomedical Research , this compound is a microbial metabolite of interest. It has been detected in the human metabolome and studied in the context of gut dysbiosis, where it has been explored as a potential urinary marker for disorders of the intestinal microbiota . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-2-methylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O5/c1-5(10,4(8)9)2-3(6)7/h10H,2H2,1H3,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTRTWQBIOMVPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862265
Record name Citramalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Citramalic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000426
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

597-44-4, 2306-22-1
Record name (±)-Citramalic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=597-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Citramalic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC80648
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80648
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Citramalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-2-hydroxy-2-methylsuccinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.002
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (�±)-Citramalic acid dipotassium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CITRAMALIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGC721P65H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Citramalic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000426
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

107 - 111 °C
Record name Citramalic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000426
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Metabolic Pathway Engineering

The microbial production of citramalic acid in Escherichia coli leverages the citramalate synthase (CimA) enzyme from Methanococcus jannaschii, which catalyzes the condensation of pyruvate and acetyl-CoA into citramalate. Key modifications include:

  • Deletion of acetate pathways : Knockouts of poxB, ackA, and pta genes reduced acetate accumulation to <1 g/L, redirecting carbon flux toward citramalate.

  • Citrate synthase (GltA) engineering : The GltA[F383M] variant reduced affinity for acetyl-CoA, minimizing tricarboxylic acid (TCA) cycle competition and improving citramalate yields by 125% compared to wild-type strains.

  • Fed-batch fermentation : Using crude glycerol or glucose, engineered strains (e.g., MEC568/pZE12-cimA) achieved titers of 31–60 g/L citramalate with yields exceeding 0.53 g/g substrate.

Table 1: Performance Metrics for Microbial Citramalate Production

StrainSubstrateTiter (g/L)Yield (g/g)Fermentation TimeSource
MEC568/pZE12-cimACrude glycerol310.50132 h
MEC626/pZE12-cimAGlucose600.53132 h

Challenges and Optimizations

  • Substrate inhibition : High glycerol concentrations (>30 g/L) suppressed cell growth, necessitating fed-batch strategies.

  • Thermostability : Directed evolution of CimA (e.g., CimA3.7 variant) enhanced activity at moderate temperatures (30–37°C), critical for industrial scalability.

Enzymatic Synthesis Using Citramalate Synthase

Enzyme Characterization and Purification

Citramalate synthase (EC 2.3.1.182) from Saccharomyces carlsbergensis and Pseudomonas species catalyzes the stereospecific formation of (-)-citramalate from pyruvate and acetyl-CoA. Key properties include:

  • Substrate specificity : Activity toward pyruvate (Km = 5 mM) and acetyl-CoA (Km = 0.2 mM), with inhibition by L-leucine (Ki = 0.1 mM).

  • Cofactor requirements : Mg²⁺ and reduced glutathione (GSH) are essential for optimal activity.

Table 2: Kinetic Parameters of Citramalate Synthase

SourceSubstrateKm (mM)Vmax (μmol/min/mg)Inhibitors
S. carlsbergensisPyruvate5.012.4L-leucine, Cu²⁺
M. jannaschii (CimA3.7)Acetyl-CoA0.218.9None

In Vitro Biosynthesis

Enzymatic synthesis in cell-free systems achieved 95% conversion efficiency using purified citramalate synthase. However, scalability remains limited by enzyme stability and acetyl-CoA regeneration costs.

Chemical Synthesis via Nitric Acid Oxidation

Nitric Acid-Mediated Oxidation

The chemical route involves oxidizing 3-methyl-3-buten-1-ol or its derivatives with nitric acid (HNO₃) in the presence of nitrogen dioxide (NO₂). Key conditions include:

  • Reaction parameters : 2–50 mol HNO₃ per mol substrate, 0.005–0.6 mol% NO₂, and temperatures between -10°C and 120°C.

  • Two-stage process : Initial oxidation at 45–85°C generates intermediates, followed by complete oxidation to this compound at elevated temperatures.

Advantages and Limitations

  • Yield : ~70% citramalate from 3-methyl-3-buten-1-ol, with minor byproducts (e.g., acetic acid).

  • Safety concerns : Exothermic reactions require careful temperature control to avoid explosive hazards.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison Based on Yield, Cost, and Sustainability

MethodYield (g/g)Cost EstimateCarbon EfficiencyScalability
Microbial biosynthesis0.53Moderate85%High (industrial)
Enzymatic synthesis0.95*High92%Low (lab-scale)
Chemical synthesis0.70Low65%Moderate
*Theoretical maximum based on substrate conversion.
  • Microbial biosynthesis excels in scalability and sustainability but requires costly fermentation infrastructure.

  • Chemical synthesis offers rapid production but generates hazardous waste, complicating environmental compliance .

Chemical Reactions Analysis

Types of Reactions

Citramalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydration: Water and mesaconyl-C4-CoA hydratase.

    Enzymatic Reactions: (S)-citramalyl-CoA lyase.

Major Products

Scientific Research Applications

Biochemical Synthesis

1.1 Precursor for Methacrylic Acid

Citramalic acid serves as an essential five-carbon precursor for the chemical synthesis of methacrylic acid, which is a key monomer in the production of polymers and resins used in various industries, including plastics and coatings. Research indicates that engineered strains of Escherichia coli can efficiently produce this compound from glycerol, optimizing the yield for methacrylic acid production .

Table 1: this compound Production from Glycerol

Strain TypeYield (g/L)Conditions
Wild Type<1Standard conditions
Engineered E. coli60Fed-batch fermentation

The engineered strains exhibit improved metabolic pathways that minimize by-products such as acetate, enhancing overall efficiency in this compound production .

1.2 Biocatalytic Processes

This compound is integral to biocatalytic processes where it is produced via the condensation of acetyl-CoA and pyruvate by citramalate synthase. This enzymatic pathway has been optimized through genetic engineering to enhance production rates significantly. For instance, a study demonstrated a 125% increase in this compound yield when using a modified citrate synthase in E. coli strains .

Medical Research

2.1 Biomarker in Cerebrospinal Fluid

Recent studies have identified this compound as a potential biomarker present in the cerebrospinal fluid of patients with bacterial meningitis. The detection of this compound suggests metabolic alterations during infection, providing insights into disease mechanisms and potential diagnostic applications .

Table 2: this compound Levels in Cerebrospinal Fluid

Patient GroupThis compound Detected (Yes/No)
Bacterial MeningitisYes
Viral MeningitisNo
Uninfected ControlNo

This finding highlights the need for further investigation into this compound's role in inflammatory responses within the central nervous system.

Agricultural Applications

3.1 Role in Plant Metabolism

This compound has been identified as a significant organic acid during the early development stages of various fruits, including pitaya (dragon fruit). Its synthesis is linked to specific enzymes that may influence fruit quality and development .

Table 3: this compound Concentration in Fruits

Fruit TypeDevelopment StageThis compound Concentration (mg/g)
PitayaEarly DevelopmentHigh
ApplesMatureModerate

The presence of this compound during fruit development suggests potential applications in enhancing fruit quality through metabolic engineering.

Mechanism of Action

Citramalic acid exerts its effects through various biochemical pathways. It is a hydrated derivative of mesaconic acid and is involved in the conversion to acetyl-CoA and pyruvate. The enzyme (S)-citramalyl-CoA lyase plays a crucial role in this process, facilitating the breakdown of citramalyl-CoA .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

Citramalic acid shares structural similarities with other dicarboxylic acids but differs in functional group arrangement and side chains (Table 1).

Table 1: Structural Features of this compound and Related Compounds

Compound Molecular Formula Key Functional Groups Isomerism Methyl Group Presence
This compound C₅H₈O₅ 2 hydroxyl, 2 carboxyl R/S enantiomers Yes (C2)
Malic acid C₄H₆O₅ 1 hydroxyl, 2 carboxyl L/D enantiomers No
Citric acid C₆H₈O₇ 3 carboxyl None No
Tartaric acid C₄H₆O₆ 2 hydroxyl, 2 carboxyl L/D/meso forms No

The methyl group in this compound sterically hinders enzymatic interactions, influencing its metabolic roles . For example, it inhibits malic acid accumulation in some plants, though contradictory findings exist .

This compound
  • Biosynthesis : Catalyzed by citramalate synthase (e.g., HuIPMS2 in pitaya) using acetyl-CoA and pyruvate .
  • Degradation : Converted to acetate and pyruvate via citramalate lyase in bacteria .
  • Role in Plants : Dominates early fruit development (e.g., pitaya cultivars 'GHB' and 'WCHL' at 5.93 mg/g and 5.82 mg/g, respectively) but declines as malic or citric acid become predominant .
Malic Acid
  • Biosynthesis : Produced via NAD-MDH in the TCA cycle or PEP carboxylase in CAM plants .
  • Role in Plants : Key acid in mature fruits (e.g., 88.64% of total acids in mature 'GHB' pitaya) and contributes to sourness .
Citric Acid
  • Biosynthesis : Synthesized by citrate synthase from acetyl-CoA and oxaloacetate .
  • Role in Plants : Dominant in citrus fruits and some pitaya cultivars (e.g., 28.00% in 'YCHL' pitaya) .

Competitive Substrate Utilization : Citramalate synthase (IPMS) and citrate synthase (CS) compete for acetyl-CoA, explaining the inverse relationship between this compound and citric/malic acid levels in early fruit stages .

Functional and Ecological Roles

  • Flavor Modulation : this compound’s decline during fruit maturation correlates with increased sweetness, as seen in pitaya, whereas malic and citric acids dictate sourness .
  • Industrial Applications : this compound is a precursor for methacrylic acid (used in polymers), unlike malic/citric acids, which are primarily food acidulants .

Health and Microbial Implications

  • Human Health : Elevated this compound metabolites correlate with salt sensitivity and obesity , whereas malic acid is used in energy supplements.
  • Microbial Metabolism : Produced by Saccharomyces yeast and Propionibacterium, this compound may indicate microbial overgrowth in humans .

Distribution in Organisms

Compound Primary Sources Notes
This compound Pitaya, apple peels, sugar beet exudates Rare in plants; microbial byproduct
Malic acid Apples, grapes, CAM plants Ubiquitous in fruits
Citric acid Citrus fruits, berries Central to TCA cycle

Key Research Findings

Developmental Dynamics in Pitaya :

  • This compound peaks at 5.93 mg/g in early stages (S3) but drops to 9.93% of total acids in mature fruit, replaced by malic acid (88.64%) .
  • HuIPMS2 expression strongly correlates with this compound levels (r = 0.871 in 'GHB'), confirming its biosynthetic role .

Inhibitory Effects : Structural similarity to malic acid allows this compound to interfere with malate dehydrogenase, though this inhibition is context-dependent .

Enantiomer-Specific Roles : R-citramalic acid is prevalent in apple peels, while bacteria utilize both enantiomers for niche metabolic pathways .

Biological Activity

Citramalic acid, also known as citramalate, is a five-carbon dicarboxylic acid that plays a significant role in various biological processes. It is primarily synthesized by bacteria and is recognized for its potential applications in biotechnology and organic synthesis. This article explores the biological activity of this compound, including its metabolic pathways, production methods, and relevance in different biological contexts.

Chemical Structure and Metabolism

This compound has the molecular formula C5H8O5 and is classified as a dicarboxylic acid. It is synthesized through the condensation of pyruvate and acetyl-CoA, catalyzed by the enzyme citramalate synthase (CimA). This metabolic pathway is crucial for the production of various compounds in microbial systems.

Key Enzymatic Reactions Involving this compound

  • Citramalate Synthase (CimA) : Catalyzes the formation of this compound from pyruvate and acetyl-CoA.
  • Citramalate Lyase : Converts citramalate into acetate and pyruvate, facilitating its breakdown.

Production Methods

Recent advancements in synthetic biology have enabled the efficient production of this compound using engineered strains of Escherichia coli. For instance, researchers have developed strains with modified citrate synthase to enhance this compound yields significantly.

Table 1: Comparison of this compound Production Methods

MethodOrganismYield (g/L)Time (hrs)Notes
Native CimA ExpressionE. coli60132Engineered citrate synthase variant used
Wild-type CimAE. coli25120Lower yield compared to engineered strain
Microbial FermentationVarious BacteriaVariableVariableDepends on species and conditions

Biological Significance

This compound has been identified as a significant metabolite in several organisms, including plants and fungi. Its presence has been linked to various physiological processes:

  • In Plants : this compound is prevalent in pitaya (dragon fruit), where it constitutes a major organic acid during early fruit development. It plays a role in regulating pH and nutrient availability within the fruit .
  • In Microorganisms : this compound serves as an intermediate in the metabolism of several bacterial species, contributing to their growth and survival under varying environmental conditions .

Case Studies

  • Microbial Production Optimization :
    A study optimized the production of this compound in E. coli by engineering citrate synthase variants to reduce competition with the tricarboxylic acid cycle. The engineered strain showed a 125% increase in this compound production compared to the control, highlighting the potential for biotechnological applications in chemical synthesis .
  • Role in Fruit Development :
    Research on pitaya revealed that this compound levels correlate positively with specific developmental stages of the fruit. This suggests that monitoring this compound could provide insights into optimal harvesting times and fruit quality .

Q & A

Basic Research Questions

Q. What analytical techniques are most suitable for quantifying citramalic acid in biological samples, and how do their sensitivities compare?

  • Methodological Answer : Thin-layer chromatography (TLC) with cellulose plates and iso-propyl alcohol-based solvents is a cost-effective method for preliminary separation of this compound from organic acids like malic or lactic acid . For higher precision, high-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (MS) provides better quantification limits (e.g., 0.1–1.0 µg/mL). A comparative table is provided below:

TechniqueSensitivityAdvantagesLimitations
TLC~1 µg/mLLow cost, rapid screeningLimited resolution, semi-quantitative
HPLC-UV~0.1 µg/mLHigh reproducibilityRequires calibration standards
GC-MS~0.01 µg/mLHigh specificityDerivatization needed
  • Key Considerations : Validate methods using spiked samples and cross-reference with certified standards (e.g., (S)-(+)-citramalic acid disodium salt ).

Q. How does this compound influence microbial metabolism in gut microbiota studies, and what experimental controls are critical?

  • Methodological Answer : this compound is a marker of yeast/anaerobic bacterial overgrowth (e.g., Clostridium spp.). To study its metabolic impact:

  • Use anaerobic chambers for in vitro cultures to mimic gut conditions.
  • Include positive controls (e.g., Saccharomyces cerevisiae cultures) and negative controls (sterile media) to distinguish host vs. microbial contributions .
  • Measure concurrent biomarkers (e.g., short-chain fatty acids) to contextualize microbial activity .

Q. What are the primary challenges in synthesizing enantiomerically pure this compound, and how can they be addressed?

  • Methodological Answer : Racemization during synthesis is a key issue. Strategies include:

  • Using chiral catalysts (e.g., (S)-proline derivatives) to enhance stereoselectivity.
  • Purifying via recrystallization in polar solvents (e.g., ethanol/water mixtures) .
  • Validate purity using polarimetry or chiral HPLC .

Advanced Research Questions

Q. How can researchers reconcile conflicting data on this compound’s role in microbial dysbiosis versus its potential as a metabolic intermediate?

  • Methodological Answer : Contradictions often arise from varying experimental models (e.g., in vivo vs. in vitro). To resolve:

Conduct systematic reviews using frameworks like PICO (Population, Intervention, Comparison, Outcome) to identify confounding variables (e.g., host diet, microbial diversity) .

Perform meta-analyses of studies measuring this compound in fecal vs. urinary samples, adjusting for detection limits .

Use multivariate regression to isolate this compound’s direct effects from co-occurring metabolites .

Q. What experimental design considerations are critical when studying this compound’s inhibition of malic acid in enzymatic assays?

  • Methodological Answer :

  • Hypothesis Testing : Clearly define whether inhibition is competitive, non-competitive, or uncompetitive.
  • Materials : Use purified enzymes (e.g., malate dehydrogenase) and standardized this compound concentrations (e.g., 0.1–10 mM) .
  • Data Collection : Measure reaction rates via spectrophotometry at 340 nm (NADH absorption). Include triplicate runs and account for pH effects (this compound’s pKa = 3.4) .
  • Analysis : Apply Michaelis-Menten kinetics; use Lineweaver-Burk plots to determine inhibition constants .

Q. How can researchers optimize protocols for this compound extraction from complex matrices like wine or fecal samples?

  • Methodological Answer :

  • Sample Preparation : For wine, use cation-exchange resins to remove interfering ions (e.g., Ca²⁺) prior to TLC/HPLC . For fecal samples, homogenize in PBS and centrifuge at 15,000 × g to remove particulates .
  • Extraction Efficiency : Spike samples with deuterated this compound (internal standard) to calculate recovery rates (target >85%) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer :

  • Use nonlinear regression models (e.g., log-logistic curves) to estimate EC₅₀ values.
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
  • Report confidence intervals and effect sizes to address variability in microbial susceptibility .

Data Presentation and Reproducibility

Q. How should researchers document this compound-related findings to ensure reproducibility in meta-analyses?

  • Methodological Answer :

  • Follow COSMOS-E guidelines for systematic reviews: detail extraction solvents, instrument parameters (e.g., HPLC column type), and normalization methods .
  • Publish raw data in repositories (e.g., Zenodo) with metadata on sample origins (e.g., human vs. animal models) .

Q. What are common pitfalls in interpreting this compound’s association with dysbiosis, and how can they be mitigated?

  • Methodological Answer :

  • Pitfall 1 : Confounding by diet (e.g., high-carbohydrate diets elevate yeast-derived citramalate). Solution : Adjust for dietary covariates in regression models .
  • Pitfall 2 : Cross-reactivity in assays (e.g., malic acid interference). Solution : Validate assays with specificity tests using structural analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Citramalic acid
Reactant of Route 2
Reactant of Route 2
Citramalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.